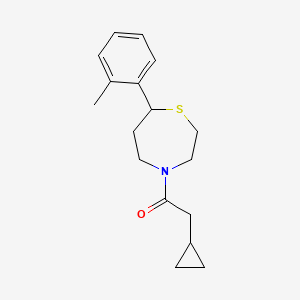
N-(4-hydroxyphenyl)-2-(4-oxo-5-(propan-2-ylidene)-2-thioxothiazolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxyphenyl)-2-(4-oxo-5-(propan-2-ylidene)-2-thioxothiazolidin-3-yl)acetamide is a complex organic compound that features a thiazolidinone ring, a hydroxyphenyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-(4-oxo-5-(propan-2-ylidene)-2-thioxothiazolidin-3-yl)acetamide typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the thiazolidinone intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
N-(4-hydroxyphenyl)-2-(4-oxo-5-(propan-2-ylidene)-2-thioxothiazolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The thiazolidinone ring can be reduced to form thiazolidines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiazolidines and reduced derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
N-(4-hydroxyphenyl)-2-(4-oxo-5-(propan-2-ylidene)-2-thioxothiazolidin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and protein binding.
Industrial Applications: Potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(4-hydroxyphenyl)-2-(4-oxo-5-(propan-2-ylidene)-2-thioxothiazolidin-3-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and various kinases.
Pathways Involved: Inhibition of inflammatory pathways and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
N-(4-hydroxyphenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide: Lacks the propan-2-ylidene group.
N-(4-hydroxyphenyl)-2-(4-oxo-5-methyl-2-thioxothiazolidin-3-yl)acetamide: Contains a methyl group instead of the propan-2-ylidene group.
Uniqueness
N-(4-hydroxyphenyl)-2-(4-oxo-5-(propan-2-ylidene)-2-thioxothiazolidin-3-yl)acetamide is unique due to the presence of the propan-2-ylidene group, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
N-(4-hydroxyphenyl)-2-(4-oxo-5-propan-2-ylidene-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-8(2)12-13(19)16(14(20)21-12)7-11(18)15-9-3-5-10(17)6-4-9/h3-6,17H,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRJPDGLYMWCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)S1)CC(=O)NC2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2682314.png)
![4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2682315.png)
![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-propylcarbamate](/img/structure/B2682317.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2682318.png)
![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2682320.png)
![2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2682322.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,5-difluorophenyl)methyl]piperazine](/img/structure/B2682324.png)




![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2682332.png)
![(1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2682333.png)

